molecular formula C18H20IN3O B10953262 2-(4-Iodo-2-methylanilino)-N'-[(E)-1-(2-methylphenyl)methylidene]propanohydrazide

2-(4-Iodo-2-methylanilino)-N'-[(E)-1-(2-methylphenyl)methylidene]propanohydrazide

Cat. No.: B10953262
M. Wt: 421.3 g/mol
InChI Key: SZISSOMNOSPYLZ-RGVLZGJSSA-N
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Description

2-(4-Iodo-2-methylanilino)-N’-[(E)-1-(2-methylphenyl)methylidene]propanohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an iodine atom, a methyl group, and a hydrazide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-2-methylanilino)-N’-[(E)-1-(2-methylphenyl)methylidene]propanohydrazide typically involves multiple steps, starting with the preparation of the aniline derivative. The process includes:

    Condensation: The reaction of the iodinated aniline with a suitable aldehyde to form the Schiff base.

    Hydrazide Formation: The final step involves the reaction of the Schiff base with hydrazine to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-2-methylanilino)-N’-[(E)-1-(2-methylphenyl)methylidene]propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-Iodo-2-methylanilino)-N’-[(E)-1-(2-methylphenyl)methylidene]propanohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-2-methylanilino)-N’-[(E)-1-(2-methylphenyl)methylidene]propanohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-methylaniline: Shares the iodinated aniline structure but lacks the hydrazide linkage.

    N’-[(E)-1-(2-methylphenyl)methylidene]propanohydrazide: Similar hydrazide structure but without the iodinated aniline moiety.

Uniqueness

2-(4-Iodo-2-methylanilino)-N’-[(E)-1-(2-methylphenyl)methylidene]propanohydrazide is unique due to its combination of an iodinated aniline and a hydrazide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20IN3O

Molecular Weight

421.3 g/mol

IUPAC Name

2-(4-iodo-2-methylanilino)-N-[(E)-(2-methylphenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H20IN3O/c1-12-6-4-5-7-15(12)11-20-22-18(23)14(3)21-17-9-8-16(19)10-13(17)2/h4-11,14,21H,1-3H3,(H,22,23)/b20-11+

InChI Key

SZISSOMNOSPYLZ-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C(C)NC2=C(C=C(C=C2)I)C

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C(C)NC2=C(C=C(C=C2)I)C

Origin of Product

United States

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